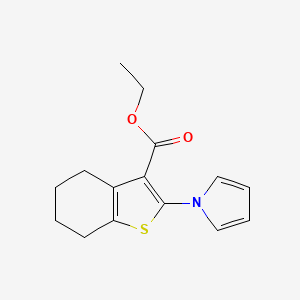

ethyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (ETBC) is a synthetic compound that has been the subject of much scientific research in recent years. It is a member of the pyrrolopyridine family and has a unique chemical structure that has potential applications in a variety of fields, including biochemistry, pharmacology, and medicine.

Applications De Recherche Scientifique

Chemistry and Synthesis

- The compound has been studied for its reaction with primary amines, leading to the formation of corresponding derivatives, as shown in research on iminofurans (Shipilovskikh, Shipilovskikh, & Rubtsov, 2014).

- It has been converted into other compounds, such as ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, for potential antimicrobial and anti-inflammatory applications (Narayana, Ashalatha, Raj, & Kumari, 2006).

- Another study explored its reaction with secondary amines, leading to various substituted derivatives (Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018).

Biological and Biochemical Screening

- Research has been conducted on its derivatives for potential radioprotective character, with some showing antimicrobial activity and effects on serum triglycerides and phospholipids (Heiba, Ghorab, & El-gawish, 1997).

Molecular Structure and Analysis

- The title compound's structure was analyzed, revealing specific dihedral angles and intramolecular hydrogen bonds, indicating potential for various chemical interactions (Mukhtar, Tahir, Khan, Ather, & Sajid, 2012).

Synthesis of Novel Compounds

- It has been used in the synthesis of novel compounds with potential hypnotic activity, demonstrating its versatility in medicinal chemistry (Ghorab, Heiba, & El-gawish, 1995).

Applications in Drug Research

- While excluding specific drug use and dosage information, it's notable that research has been done on synthesizing derivatives for use in HIV-1 reverse transcriptase inhibition, showing the compound's relevance in antiviral research (Silvestri, Artico, De Martino, Novellino, Greco, Lavecchia, Massa, Loi, Doratiotto, & la Colla, 2000).

Propriétés

IUPAC Name |

ethyl 2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-2-18-15(17)13-11-7-3-4-8-12(11)19-14(13)16-9-5-6-10-16/h5-6,9-10H,2-4,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWPNDBTKAFONR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)N3C=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Methylbenzyl)thio]ethanamine](/img/structure/B1341585.png)

![[1-(2-Fluorophenyl)cyclopentyl]methanamine](/img/structure/B1341589.png)

![2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol](/img/structure/B1341591.png)

![(6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-acetonitrile](/img/structure/B1341614.png)